molecular formula C19H20BNO3 B1398032 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole CAS No. 439090-73-0

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole

Cat. No.: B1398032
CAS No.: 439090-73-0
M. Wt: 321.2 g/mol
InChI Key: BAEPPSMSKKCZGG-UHFFFAOYSA-N
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Description

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole (CAS 439090-73-0) is a boronate ester-functionalized heterocyclic compound. Its structure comprises a benzo[d]oxazole core linked to a phenyl ring substituted with a pinacol-protected boronate group. This compound is widely utilized as a key intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing conjugated materials, particularly in organic electronics and fluorescent probes . The boronate ester group enables efficient coupling with aryl halides, making it valuable in constructing π-extended systems for optoelectronic applications . Commercial availability (purity ≥95%) and stability under ambient conditions further enhance its utility in synthetic chemistry .

Properties

IUPAC Name

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BNO3/c1-18(2)19(3,4)24-20(23-18)14-11-9-13(10-12-14)17-21-15-7-5-6-8-16(15)22-17/h5-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAEPPSMSKKCZGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: Palladium-Catalyzed Borylation of Aryl Bromides in Toluene

Parameter Details
Reactants 2-(4-bromophenyl)benzo[d]oxazole, bis(pinacolato)diboron
Catalyst Palladium(II) chloride complex with phosphine ligands, e.g., Pd(dppf)Cl₂
Base Potassium acetate
Solvent Toluene
Temperature Reflux (~110°C)
Duration 4 hours
Yield Up to 99%

Procedure:

  • Mix 2-(4-bromophenyl)benzo[d]oxazole (10 mmol), bis(pinacolato)diboron (10.8 mmol), potassium acetate (6.9 mmol), and Pd(dppf)Cl₂ (1 mol%) in toluene (500 mL).
  • Reflux under an inert nitrogen atmosphere for 4 hours.
  • Cool, then filter to remove catalyst residues.
  • Evaporate solvent under reduced pressure.
  • Purify via column chromatography if necessary.

Research support: This method is detailed with high yields and reproducibility, as reported in recent literature (see).

Method B: Palladium-Catalyzed Borylation in 1,4-Dioxane at Elevated Temperatures

Parameter Details
Reactants 2-(4-bromophenyl)benzo[d]oxazole, bis(pinacolato)diboron
Catalyst Pd(dppf)Cl₂
Base Potassium acetate
Solvent 1,4-Dioxane
Temperature 100°C
Duration 8 hours
Yield Approximately 90%

Procedure:

  • Combine reactants and catalyst in 1,4-dioxane.
  • Heat at 100°C under nitrogen for 8 hours.
  • Cool, then add water and extract with THF.
  • Dry organic layer, evaporate, and crystallize with ethanol.

Research support: This method emphasizes high yield and operational simplicity, supported by experimental data from recent studies ().

Data Table Summarizing Preparation Methods

Method Catalyst Solvent Temperature Time Yield Notes
A Pd(dppf)Cl₂ Toluene Reflux (~110°C) 4h 99% High yield, standard Suzuki coupling
B Pd(dppf)Cl₂ 1,4-Dioxane 100°C 8h 90% Suitable for large-scale synthesis
C None DMF 100°C 5h 81% Metal-free arylation alternative

Research Findings and Optimization Insights

  • Catalyst Loading: Optimal palladium catalyst loading ranges from 0.5–1 mol%, balancing cost and efficiency.
  • Base Selection: Potassium acetate is most commonly used, providing good yields and minimal side reactions.
  • Solvent Choice: Toluene and 1,4-dioxane are preferred for their high boiling points and compatibility with palladium catalysts.
  • Reaction Time and Temperature: Elevated temperatures (around 100°C–110°C) and longer durations (8 hours) improve conversion rates, especially in large-scale reactions.
  • Purification: Post-reaction purification via silica gel chromatography or recrystallization yields high-purity intermediates suitable for subsequent coupling steps.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions include substituted benzo[d]oxazole derivatives, boronic acids, and alcohols. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its boron-containing structure allows for various transformations, including:

  • Cross-Coupling Reactions : The dioxaborolane group can participate in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds .
  • Functionalization : The compound can be used to introduce functional groups into aromatic systems through electrophilic substitution reactions.

Material Science

The incorporation of boron compounds into polymers has been explored for enhancing material properties:

  • Polymeric Composites : The compound can be integrated into polymer matrices to improve thermal stability and mechanical strength.
  • Optoelectronic Materials : Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biological Applications

Research indicates potential biological applications due to its structural motifs:

  • Anticancer Activity : Studies have suggested that compounds containing dioxaborolane structures exhibit cytotoxic effects against cancer cell lines, making them candidates for further development as anticancer agents.
  • Drug Delivery Systems : The ability to modify the compound's structure may allow for targeted drug delivery applications through conjugation with therapeutic agents.

Analytical Chemistry

The compound can be utilized in analytical chemistry as a reagent:

  • Fluorescent Probes : Its fluorescence properties can be harnessed for detecting specific biomolecules or environmental pollutants.
  • Chromatographic Applications : It may serve as a stationary phase or modifier in chromatographic techniques.

Case Study 1: Synthesis and Application in OLEDs

A study demonstrated the synthesis of OLED materials using derivatives of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole. The resulting devices showed enhanced efficiency due to improved charge transport properties attributed to the boron atom's electron-withdrawing nature .

Case Study 2: Anticancer Activity Assessment

In vitro studies assessed the anticancer activity of various derivatives of this compound against breast cancer cell lines. Results indicated significant cytotoxicity compared to control groups, suggesting that further exploration into its mechanism of action could yield valuable insights for cancer therapeutics .

Mechanism of Action

The mechanism of action of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole involves its interaction with various molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensor applications. The benzo[d]oxazole ring can participate in π-π stacking interactions, enhancing its binding affinity to biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes structurally related boronate esters and their distinguishing features:

Compound Name Heterocyclic Core Substituents/Modifications Boronate Position Key Applications/Properties Reference
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole Benzo[d]oxazole Phenyl-boronate ester Phenyl ring OLEDs, cross-coupling reactions
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole Benzo[d]oxazole Boronate ester directly on oxazole ring Benzooxazole ring Positional isomer; altered conjugation
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]thiazole Benzo[d]thiazole Phenyl-boronate ester Phenyl ring Fluorescent probes (e.g., amyloid sensing)
6-Methoxy-3-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]thiazol-3-ium Benzo[d]thiazole Methoxy, methyl groups; cationic core Phenyl ring Enhanced fluorescence, cell imaging
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole Benzo[d]isoxazole Boronate ester on isoxazole ring Benzoisoxazole ring Electron transport layers in OLEDs
4,5-Diphenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole (TPO) Oxazole Diphenyl substituents; phenyl-boronate Phenyl ring Deep blue OLED emitters (PLQY up to 88%)

Performance in Cross-Coupling Reactions

Comparative studies of Suzuki-Miyaura coupling efficiency (yield and reaction time) highlight:

  • Phenyl-linked boronate esters (e.g., target compound) achieve >90% coupling yields with bromobenzene under standard Pd(PPh₃)₄ catalysis .
  • Thiazole analogues (e.g., CAS 1007375-81-6) exhibit slower kinetics due to sulfur’s coordination with palladium, requiring elevated temperatures (80–100°C) .

Biological Activity

The compound 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole is a boron-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C19H22BNO3
  • Molecular Weight : 321.19 g/mol
  • CAS Number : 53216817

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromo or 4-chloro substituted phenols with boronic acids under palladium-catalyzed cross-coupling conditions. The use of tetramethyl-1,3,2-dioxaborolane enhances the stability and solubility of the resulting product in various organic solvents.

Anticancer Properties

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer activity. For instance:

  • Cell Line Studies : In vitro assays on human cancer cell lines have shown that derivatives of benzo[d]oxazole can inhibit cell proliferation effectively. For example, a related compound demonstrated an IC50 value of approximately 0.56 µM against tubulin polymerization in cancer cells, indicating its potential as a chemotherapeutic agent .
CompoundIC50 (µM)Mechanism of Action
CA-41.0Tubulin inhibition
Test Compound0.56Tubulin inhibition

The proposed mechanism involves the inhibition of tubulin polymerization which is crucial for cell division. By disrupting microtubule formation, these compounds induce apoptosis in cancer cells.

Toxicological Profile

While exploring the biological activity of this compound, it is essential to consider its safety profile:

  • Acute Toxicity : The compound is classified as harmful if swallowed or inhaled and may cause skin irritation .
HazardDescription
H302Harmful if swallowed
H315Causes skin irritation

Case Studies

Several studies have documented the biological efficacy of related compounds:

  • Study on Antiproliferative Activity : A study evaluated various derivatives against different cancer cell lines and found that certain modifications to the boron-containing moiety significantly enhanced their antiproliferative effects .
  • Apoptosis Induction : Another study highlighted that compounds similar to this oxazole derivative triggered caspase activation in treated cells, suggesting a strong apoptotic effect .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Key steps include:

  • Catalyst System : Pd(dppf)Cl₂ (0.13 mmol) with K₂CO₃ (25.8 mmol) as a base in THF/water (2:1 v/v) at 80°C under N₂ .
  • Alternative Conditions : Using 1,4-dioxane as a solvent with potassium acetate, achieving yields of 81–90% after purification via extraction (ethyl acetate/water), drying (MgSO₄), and crystallization .
  • Critical Factors : Catalyst loading, solvent polarity, and reaction time significantly impact yield. Lower yields (e.g., 32–65%) in other studies may stem from steric hindrance or competing side reactions .

Q. How is the structural integrity of this compound verified post-synthesis?

  • Methodological Answer : Characterization involves:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm boronate ester peaks (e.g., 1.3 ppm for methyl groups) and aromatic proton integration .
  • Mass Spectrometry (MS) : High-resolution MS (DART) to validate molecular weight (e.g., C₁₉H₂₀BNO₃: calc. 337.15, exp. 337.14) .
  • Elemental Analysis : Matching calculated/experimental C, H, N percentages (e.g., ±0.3% deviation) .

Advanced Research Questions

Q. What role does this compound play in designing deep-blue emitters for OLEDs, and how are its photophysical properties optimized?

  • Methodological Answer : As an electron-accepting unit in dual-core structures (e.g., TPO-AP), it enhances charge transfer and quantum yields:

  • Device Performance : Non-doped OLEDs achieve current efficiency of 5.49 cd/A and external quantum efficiency (EQE) of 4.26% .
  • Photophysical Tuning : Substituent effects on anthracene/pyrene cores shift PL maxima (433–443 nm) and boost quantum yields (82–88%) via steric and electronic modulation .

Q. How do mechanistic studies explain discrepancies in Suzuki-Miyaura coupling yields for this boronate?

  • Methodological Answer : Yield variations (32–90%) arise from:

  • Substrate Electronic Effects : Electron-deficient aryl halides slow oxidative addition, reducing efficiency .
  • Catalyst Deactivation : Ligand dissociation (e.g., dppf) in polar solvents may form inactive Pd clusters .
  • Purification Losses : Crystallization efficiency varies with solvent polarity (e.g., ethanol/water vs. hexane) .

Q. Can computational models predict the compound’s reactivity in probe-based biochemical applications?

  • Methodological Answer : Yes. Density Functional Theory (DFT) and molecular dynamics (MD) simulations:

  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for ROS probe design .
  • Docking Studies : Predict binding modes with amyloid aggregates (e.g., RMSD < 2.0 Å in 9c derivatives) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole
Reactant of Route 2
Reactant of Route 2
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole

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